1,2-Dimethylcyclohexane-1-carbaldehyde

Catalog No.
S13798510
CAS No.
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylcyclohexane-1-carbaldehyde

Product Name

1,2-Dimethylcyclohexane-1-carbaldehyde

IUPAC Name

1,2-dimethylcyclohexane-1-carbaldehyde

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-8-5-3-4-6-9(8,2)7-10/h7-8H,3-6H2,1-2H3

InChI Key

BHSVGKVNEZMXLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)C=O

1,2-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexane, featuring two methyl groups and a carbaldehyde group attached to the cyclohexane ring. The compound has a molecular weight of 140.2227 g/mol .

The structure of 1,2-Dimethylcyclohexane-1-carbaldehyde consists of a cyclohexane ring with two methyl groups attached at positions 1 and 2, and a carbaldehyde group (-CHO) at position 1 . This arrangement gives the molecule its unique properties and reactivity.

Typical of aldehydes. Some potential reactions include:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The carbonyl group can be reduced to form a primary alcohol.
  • Nucleophilic addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
  • Aldol condensation: The compound can participate in aldol reactions due to its aldehyde functionality.

Similar Compounds: Comparison and Uniqueness

1,2-Dimethylcyclohexane-1-carbaldehyde belongs to a family of cyclic aldehydes. Some similar compounds include:

  • 2,2-Dimethylcyclohexane-1-carbaldehyde: This isomer has both methyl groups at position 2 of the cyclohexane ring .
  • Cyclohexanecarbaldehyde: The simplest cyclic aldehyde without methyl substituents.
  • Other dimethylcyclohexane carbaldehydes: Various isomers with different methyl group positions.

The uniqueness of 1,2-Dimethylcyclohexane-1-carbaldehyde lies in its specific substitution pattern. The presence of two methyl groups at positions 1 and 2 of the cyclohexane ring, along with the carbaldehyde group at position 1, gives it distinct steric and electronic properties. This unique structure may influence its reactivity, physical properties, and potential applications compared to its isomers or similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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